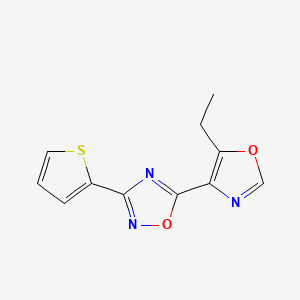![molecular formula C21H25ClN2O3S B4930223 3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CSP or CSP-2503. This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
CSP-2503 selectively inhibits the reuptake of serotonin by binding to the SERT. This binding prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. The increased levels of serotonin then bind to postsynaptic receptors, leading to changes in neuronal activity and improvements in mood and behavior.
Biochemical and Physiological Effects
CSP-2503 has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have demonstrated that CSP-2503 increases the levels of serotonin in the brain, leading to changes in neuronal activity and improvements in mood and behavior. Additionally, CSP-2503 has been shown to have anxiolytic and anti-addictive effects by reducing anxiety and addiction-related behaviors.
Advantages and Limitations for Lab Experiments
One of the advantages of using CSP-2503 in lab experiments is its high selectivity for the SERT, which allows for a more targeted approach to studying the effects of serotonin on the brain. Additionally, CSP-2503 has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of using CSP-2503 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of CSP-2503. One potential direction is the investigation of its therapeutic potential in other neurological disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Additionally, further studies could explore the effects of CSP-2503 on other neurotransmitter systems in the brain. Finally, there is potential for the development of novel analogs of CSP-2503 with improved solubility and selectivity for the SERT.
Conclusion
In conclusion, CSP-2503 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its high selectivity for the SERT and low toxicity profile make it a promising option for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of CSP-2503 involves a multistep process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. The resulting compound is then reacted with 3-methylbenzylamine to produce N-(3-methylbenzyl)-1-(4-chlorobenzenesulfonyl)piperidine. Finally, the amide bond is formed by reacting the previous compound with propanoyl chloride to yield CSP-2503.
Scientific Research Applications
CSP-2503 has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. Studies have shown that CSP-2503 has a high affinity for the serotonin transporter (SERT) and can selectively inhibit its reuptake, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been linked to improvements in mood and reduction in anxiety and addiction-related behaviors.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-3-2-4-19(15-16)23-21(25)10-5-17-11-13-24(14-12-17)28(26,27)20-8-6-18(22)7-9-20/h2-4,6-9,15,17H,5,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAAXZZKKNXJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930163.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)




![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)
![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
